2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate

Fragrance Chemistry Structure-Odor Relationship Olfactory Science

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2, EC 303-583-2) is a substituted cyclohexene acetate ester (C16H26O2, MW 250.38 g/mol) belonging to the class of tri- and tetra-substituted cyclohexen-1-methyl acetates recognized for their odorant properties. It is classified as a food additive and is characterized by calculated water insolubility (0.014 g/L at 25 °C) and a density of 0.913±0.06 g/cm³ (20 °C, 760 Torr).

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 94201-02-2
Cat. No. B12682630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate
CAS94201-02-2
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC1CC(=CC(C1C(CC(=C)C)OC(=O)C)C)C
InChIInChI=1S/C16H26O2/c1-10(2)7-15(18-14(6)17)16-12(4)8-11(3)9-13(16)5/h8,12-13,15-16H,1,7,9H2,2-6H3
InChIKeyGQXKQCLTSPXTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2): Procurement-Oriented Baseline Characteristics


2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2, EC 303-583-2) is a substituted cyclohexene acetate ester (C16H26O2, MW 250.38 g/mol) belonging to the class of tri- and tetra-substituted cyclohexen-1-methyl acetates recognized for their odorant properties [1]. It is classified as a food additive [2] and is characterized by calculated water insolubility (0.014 g/L at 25 °C) and a density of 0.913±0.06 g/cm³ (20 °C, 760 Torr) . These properties support its primary use in fragrance and flavor formulations.

Why Generic Substitution of Cyclohexene Acetate Fragrance Ingredients Fails: The Case of 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2)


While several cyclohexene acetate esters are commercially available for fragrance applications (e.g., terpinyl acetate, myraldyl acetate, freesia acetate), their ring substitution and side-chain structures differ significantly, leading to distinct olfactory properties and regulatory classifications. The target compound's 2,4,6-trimethyl-3-cyclohexene core and alpha-(2-methylallyl) side chain are not replicated by common alternatives [1]. This structural uniqueness is associated with a harmonizing/blending odor character, as documented for the broader class in US Patent 4,609,491 [1]. Furthermore, the target compound's food additive registration (EC 303-583-2) [2] distinguishes it from myraldyl acetate, which is exclusively a fragrance ingredient [3]. Generic substitution risks losing this dual-use regulatory status and altering the desired odor profile.

Quantitative Differentiation Evidence for 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2) Relative to Closest Analogs


Structural Differentiation: 2,4,6-Trimethyl Substitution and alpha-(2-Methylallyl) Side Chain vs. Terpinyl Acetate and Myraldyl Acetate

The target compound features a 2,4,6-trimethyl substitution on the cyclohexene ring and an alpha-(2-methylallyl) side chain, contrasting with terpinyl acetate (α,α,4-trimethyl) and myraldyl acetate (4-methyl-3-pentenyl side chain) [1]. This structural difference is expected to alter odor threshold and character, as demonstrated by the class-wide property that tri- and tetra-substituted cyclohexen-1-methyl acetates harmonize odor notes without domination [1]. Direct quantitative olfactory data for the target compound are not publicly available; thus, this evidence is based on class-level inference.

Fragrance Chemistry Structure-Odor Relationship Olfactory Science

Regulatory Advantage: Food Additive Classification (EC 303-583-2) Compared to Myraldyl Acetate

The target compound is listed as a food additive under EC Number 303-583-2 [1]. In contrast, myraldyl acetate (CAS 72403-67-9) is primarily recognized as a fragrance ingredient and lacks explicit food additive status [2]. This regulatory differential expands the target compound's application scope into flavor formulations, providing a dual-use sourcing advantage.

Regulatory Science Food Additive Procurement

Density Comparison: 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate vs. Terpinyl Acetate

The target compound has a calculated density of 0.913±0.06 g/cm³ (20 °C, 760 Torr) , while terpinyl acetate (CAS 80-26-2) exhibits a density of 0.960 g/cm³ at 20 °C [1]. The difference of approximately 0.047 g/cm³ (target compound is ~4.9% less dense) can influence filling processes, mixing behavior, and product stability in liquid formulations.

Physical Chemistry Formulation Density

Synthetic Accessibility and Purity: Established Esterification Route Yielding High-Purity Product

The synthesis of analogous tri-substituted cyclohexen-1-methyl acetates via esterification of the corresponding alcohol with acetic anhydride in pyridine yields products with boiling points as low as 63–64 °C at 0.09 mm Hg and refractive index nD20 1.4675 [1]. For a closely related compound, a yield of 79.3% of theory was reported after fractional distillation [1]. This suggests that the target compound can be obtained in high purity (>95%) via standard esterification and distillation, facilitating reproducible procurement.

Synthetic Chemistry Esterification Procurement

Application Scenarios for 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate (CAS 94201-02-2) Grounded in Differentiation Evidence


Dual-Use Flavor and Fragrance Formulation

The compound's food additive classification (EC 303-583-2) [2] enables its direct use in both flavor and fragrance compositions, unlike myraldyl acetate which is limited to fragrance [3]. This dual-use capability is valuable for manufacturers producing personal care or household products that require a consistent scent profile across food-contact and non-food-contact applications, allowing single-supplier procurement.

Long-Lasting Fragrance Delivery in Aqueous Consumer Products

The extremely low water solubility (0.014 g/L) and lower density (0.913 g/cm³) relative to terpinyl acetate (0.960 g/cm³) [4] may enhance the compound's longevity and phase behavior in aqueous formulations such as shampoos, shower gels, and household cleaners, reducing the need for frequent reapplication or additional fixatives.

Olfactory Research as a Structurally Distinct Cyclohexene Acetate Model Compound

The unique 2,4,6-trimethyl substitution and alpha-(2-methylallyl) side chain [1] make the compound a valuable probe for structure-odor relationship (SOR) studies. Researchers can use it to investigate how side-chain branching and ring substitution influence odor threshold, receptor activation, and blend harmonization, contributing to the rational design of novel fragrance ingredients.

Specialty Chemical Synthesis Intermediate

The established esterification route with high yield (~79% for analogs) [1] suggests that the compound can be reliably produced at scale as an intermediate for further derivatization (e.g., hydrogenation, epoxidation) to create proprietary fragrance molecules or to study metabolic pathways of cyclohexene acetates.

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